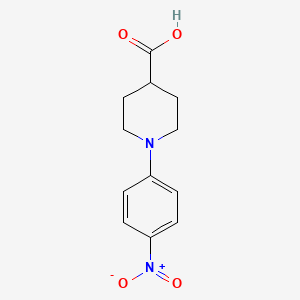

1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Overview

Description

1-(4-Nitrophenyl)piperidine-4-carboxylic acid is a chemical compound that combines a piperidine ring with a nitrophenyl group and a carboxylic acid moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its versatile structure, which allows for various chemical modifications and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of appropriate precursors under specific conditions to form the piperidine ring, followed by nitration and carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and functional group modifications. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

1-(4-Nitrophenyl)piperidine-4-carboxylic acid is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and protein binding.

Medicine: As a precursor in the development of pharmaceuticals targeting central nervous system disorders.

Industry: In the production of bioactive compounds and as a reagent in organic synthesis .

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Nitrobenzoyl)piperidine-4-carboxylic acid

- Isonipecotic acid

- Piperidine derivatives with various substituents

Uniqueness

1-(4-Nitrophenyl)piperidine-4-carboxylic acid is unique due to its combination of a nitrophenyl group and a piperidine ring, which provides a versatile scaffold for chemical modifications and biological interactions. This makes it a valuable compound in drug development and organic synthesis .

Biological Activity

1-(4-Nitrophenyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperidine ring substituted with a 4-nitrophenyl group and a carboxylic acid moiety. Its molecular formula is C12H14N2O3, with a molecular weight of approximately 234.25 g/mol.

Biological Activities

This compound exhibits various biological activities, including:

- Anticancer Activity : Research indicates that this compound may inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to enhanced apoptosis in cancer cells. This mechanism positions it as a candidate for anticancer therapies aimed at promoting cell death in tumors while sparing normal cells .

- Antiviral Properties : Preliminary studies suggest potential antiviral activity against several viruses, although specific mechanisms remain to be fully elucidated. The compound's ability to interact with viral proteins could lead to inhibition of viral replication .

The biological effects of this compound are believed to stem from its interactions with various molecular targets:

- Protein Interactions : The nitrophenyl group enhances the compound's binding affinity to proteins involved in apoptotic pathways, potentially leading to the modulation of these pathways in cancer cells.

- Enzyme Inhibition : It has been observed that the compound can inhibit key enzymes associated with viral replication processes, although further research is necessary to confirm these findings definitively .

Table: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the efficacy of various piperidine derivatives, this compound was shown to significantly reduce cell viability in several cancer cell lines. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway, where the compound's structural features played a crucial role in its activity against specific cancer types.

Case Study: Antiviral Potential

In another investigation focusing on antiviral properties, this compound demonstrated moderate inhibitory effects against influenza A virus. The study highlighted the importance of the nitrophenyl group in enhancing antiviral activity, suggesting that modifications to this part of the molecule could yield more potent derivatives .

Properties

IUPAC Name |

1-(4-nitrophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(17)18/h1-4,9H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRBMAVPCZUDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377610 | |

| Record name | 1-(4-nitrophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223786-53-6 | |

| Record name | 1-(4-nitrophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.